molecular formula C12H14Cl2N2O3S B5605084 2,2-dichloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

2,2-dichloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B5605084
M. Wt: 337.2 g/mol
InChI Key: PKIVOAWVOLCJFV-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a chloroacetamide derivative characterized by a dichloro-substituted acetamide backbone linked to a phenyl ring modified with a pyrrolidine sulfonyl group. The dichloroacetamide moiety enhances electrophilicity, while the pyrrolidine sulfonyl group contributes to solubility and target interaction .

Properties

IUPAC Name

2,2-dichloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3S/c13-11(14)12(17)15-9-3-5-10(6-4-9)20(18,19)16-7-1-2-8-16/h3-6,11H,1-2,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIVOAWVOLCJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide typically involves the reaction of 2,2-dichloroacetamide with 4-(pyrrolidin-1-ylsulfonyl)phenyl derivatives. The reaction conditions often include the use of solvents like acetone and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2,2-dichloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Chloroacetamide Family

The compound shares structural similarities with several pharmacologically active and herbicidal chloroacetamides. Key comparisons include:

Compound Name Key Substituents Molecular Weight Primary Use/Activity Reference
Thiamphenicol 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-(methylsulfonyl)phenyl)ethyl] 356.23 g/mol Antibiotic
Florfenicol 2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl] 358.21 g/mol Veterinary antibiotic
Alachlor 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide 269.77 g/mol Herbicide
Target Compound 2,2-Dichloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide ~350–370 g/mol* Underexplored (potential antimicrobial/herbicidal)

Notes:

  • Thiamphenicol and florfenicol feature hydroxyl/fluoromethyl groups on the ethyl chain, enhancing water solubility and antimicrobial activity .
  • Alachlor’s methoxymethyl and diethylphenyl groups optimize herbicidal activity by increasing soil mobility .
  • The target compound’s pyrrolidine sulfonyl group introduces a rigid, nitrogen-containing heterocycle, which may improve binding to enzymes or receptors compared to simpler sulfonamides .

Pharmacological Activity

  • Analgesic and Anti-inflammatory Activity: N-Phenylacetamide sulfonamides with piperazinyl or pyrrolidinyl groups (e.g., compounds 35–37 in ) exhibit potent analgesic activity, often surpassing paracetamol. The pyrrolidine sulfonyl group in the target compound may similarly enhance anti-nociceptive effects by modulating inflammatory pathways .
  • Antibiotic Activity : Thiamphenicol and florfenicol inhibit bacterial protein synthesis via binding to the 50S ribosomal subunit. The target compound’s dichloroacetamide group mirrors these antibiotics, but its pyrrolidine sulfonyl substituent may alter bacterial permeability or resistance profiles .

Physicochemical Properties

  • Solubility : The pyrrolidine sulfonyl group improves aqueous solubility relative to alkylsulfonyl derivatives (e.g., methylsulfonyl in thiamphenicol) due to its polarizable nitrogen .
  • Thermal Stability : Boiling points for related dichloroacetamides range from 460°C (), suggesting high thermal stability, a trait beneficial for formulation .

Biological Activity

2,2-Dichloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • Two chlorine atoms at the 2 and 2 positions of the acetamide.
  • A pyrrolidine ring linked to a sulfonyl group attached to a phenyl moiety.

This structure is pivotal in determining its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the pyrrolidine ring may enhance binding affinity through hydrophobic interactions.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

Anticancer Activity

Studies have indicated that this compound shows significant cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound displayed IC50 values in the nanomolar range, indicating potent anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were found to be significantly lower than those of standard antibiotics.

Case Studies

Several studies have explored the efficacy of this compound in various settings:

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Morphological changes consistent with apoptosis were observed, such as chromatin condensation and cell shrinkage.
  • Animal Models : In vivo studies using mice bearing xenograft tumors showed that administration of this compound led to significant tumor growth inhibition compared to control groups.

Data Summary

Biological ActivityTest SystemIC50/MIC ValuesReference
AnticancerMCF-7Nanomolar range
AntimicrobialS. aureusLow MIC
E. coliLow MIC

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 2,2-dichloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide, and how can yield be optimized?

The synthesis typically involves:

  • Sulfonylation : Reacting pyrrolidine with a sulfonyl chloride derivative (e.g., 4-chlorobenzenesulfonyl chloride) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to form the pyrrolidin-1-ylsulfonyl intermediate .
  • Acetamide coupling : Reacting the intermediate with 2,2-dichloroacetamide using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethyl sulfoxide (DMSO) at 60–70°C for 6–8 hours .
  • Optimization : Control reaction pH (neutral), use inert atmosphere (N₂), and purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >85% yield .

Q. Which spectroscopic and chromatographic methods are essential for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments (e.g., pyrrolidine N–H at δ 2.8–3.2 ppm, dichloroacetamide carbonyl at δ 170–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺) matching theoretical mass (C₁₂H₁₃Cl₂N₂O₃S: ~353.0 g/mol) .
  • HPLC : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) to ensure ≥95% purity .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based protocols (IC₅₀ determination) .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72-hour exposure .
  • Solubility assessment : Use shake-flask method in PBS (pH 7.4) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve conformational flexibility in different crystal forms?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to collect high-resolution (<1.0 Å) diffraction data .
  • SHELX refinement : Employ SHELXL for structure solution, focusing on hydrogen-bonding networks (e.g., N–H⋯O interactions) and torsional angles to identify conformational isomers .
  • Validation : Compare asymmetric unit molecules (e.g., dihedral angles between dichlorophenyl and pyrrolidine rings) to assess flexibility .

Q. What computational strategies predict binding affinity with targets like kinases or GPCRs?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., sulfonyl group with kinase ATP-binding pockets) .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2.0 Å) .
  • Free energy calculations : MM-PBSA/GBSA to quantify ΔG binding, correlating with experimental IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

  • Core modifications : Replace pyrrolidine with piperidine to assess steric effects on target engagement .
  • Substituent screening : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance electrophilic reactivity .
  • Bioisosteres : Replace dichloroacetamide with trifluoromethyl ketone to improve metabolic stability .

Q. How should researchers address contradictions in biological activity data across studies?

  • Purity verification : Re-analyze batches via HPLC and elemental analysis to rule out impurities .
  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin) .
  • Conformational analysis : Compare crystal structures or DFT-optimized geometries to identify bioactive conformers .

Q. What strategies improve solubility and bioavailability for in vivo applications?

  • Salt formation : Prepare hydrochloride salts via reaction with HCl in ethanol .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) using emulsification-solvent evaporation .
  • Prodrug design : Synthesize phosphate esters for enhanced aqueous solubility .

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